4-(2,3-Epoxypropyl)morpholine
Overview
Description
4-(2,3-Epoxypropyl)morpholine is a chemical compound belonging to the morpholine family. It has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. This compound is characterized by the presence of an epoxy group attached to a morpholine ring, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(2,3-Epoxypropyl)morpholine typically involves the reaction of morpholine with epichlorohydrin. One common method includes the following steps :
Stage 1: Morpholine is dissolved in tert-butanol and cooled to 0°C using an ice-water bath. ®-(-)-1-chloro-2,3-epoxypropane is then added slowly to the solution.
Stage 2: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. Potassium tert-butoxide in tetrahydrofuran is then added dropwise while maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes.
Isolation: The reaction mixture is concentrated under reduced pressure, and the product is extracted with dichloromethane. The organic extracts are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated to obtain this compound as a yellow oil with a yield of 88.8%.
Chemical Reactions Analysis
4-(2,3-Epoxypropyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group can react with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Ring-Opening Reactions: The epoxy ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common reagents used in these reactions include acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,3-Epoxypropyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials
Mechanism of Action
The mechanism of action of 4-(2,3-Epoxypropyl)morpholine involves its interaction with nucleophiles, leading to the formation of various substituted products. The epoxy group is highly reactive and can undergo ring-opening reactions, which are crucial for its biological and chemical activities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
4-(2,3-Epoxypropyl)morpholine can be compared with other similar compounds such as:
- 2-methyl-4-(oxiran-2-ylmethyl)morpholine
- 4-(®-3,3-dimethyl-oxiranylmethyl)-morpholine
- 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine
These compounds share similar structural features but differ in the substitution patterns on the morpholine ring and the epoxy group. The uniqueness of this compound lies in its specific reactivity and the range of applications it offers .
Properties
IUPAC Name |
4-(oxiran-2-ylmethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQCCPQBCHJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902766 | |
Record name | NoName_3320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-19-5 | |
Record name | 4-(2,3-Epoxypropyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6270-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,3-Epoxypropyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6270-19-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,3-epoxypropyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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